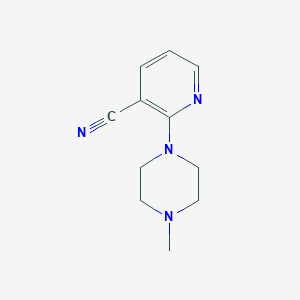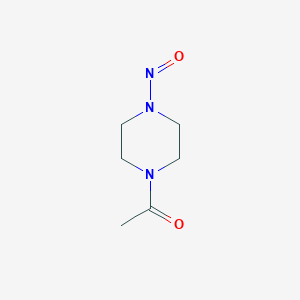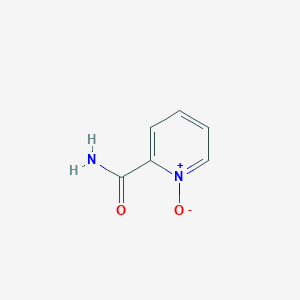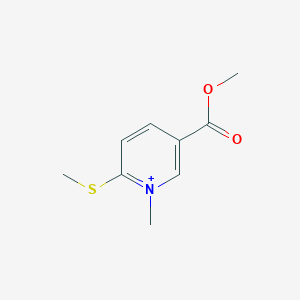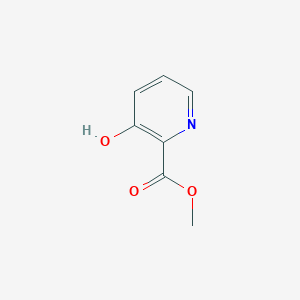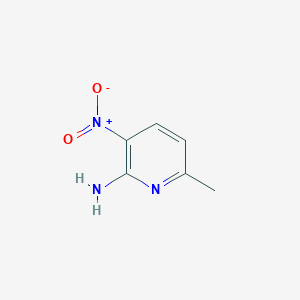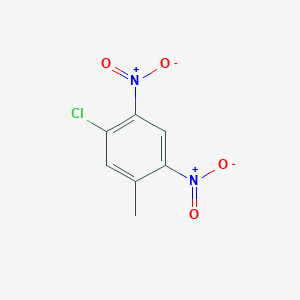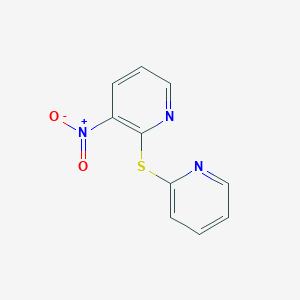![molecular formula C23H21N3O2S2 B186448 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 6149-44-6](/img/structure/B186448.png)
7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化学的および生理学的効果
Studies have shown that 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one can modulate various biochemical and physiological processes in the body. For example, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase and tyrosine kinase, which are involved in cancer cell growth and proliferation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are implicated in the pathogenesis of various inflammatory disorders.
実験室実験の利点と制限
The advantages of using 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its diverse biological activities and potential therapeutic applications. However, the limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Investigating its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying its mechanism of action and identifying its molecular targets in the body.
3. Developing more efficient synthesis methods to improve its yield and purity.
4. Conducting preclinical and clinical studies to evaluate its safety and efficacy in humans.
5. Exploring its potential use in combination therapy with other drugs for the treatment of various diseases.
6. Investigating its potential use as a diagnostic tool for certain diseases.
7. Developing new derivatives of the compound with improved biological activities and pharmacokinetic properties.
In conclusion, 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a promising chemical compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
The synthesis of 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The method involves the reaction of 4-methoxybenzaldehyde, benzylamine, and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a catalyst to yield the desired product.
科学的研究の応用
7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential therapeutic applications in various diseases. It has been reported to possess anticancer, antibacterial, antifungal, and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
6149-44-6 |
|---|---|
製品名 |
7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
分子式 |
C23H21N3O2S2 |
分子量 |
435.6 g/mol |
IUPAC名 |
11-benzyl-4-(4-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C23H21N3O2S2/c1-28-17-9-7-16(8-10-17)26-22(27)20-18-11-12-25(13-15-5-3-2-4-6-15)14-19(18)30-21(20)24-23(26)29/h2-10H,11-14H2,1H3,(H,24,29) |
InChIキー |
NLJFNMMJSCPMIU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCN(C4)CC5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCN(C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
